molecular formula C6H2BrClF2O2S B1272973 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride CAS No. 351003-42-4

2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride

Cat. No. B1272973
M. Wt: 291.5 g/mol
InChI Key: LBDIILUAEZRJMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling reactions. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, which undergoes a series of reactions to introduce various functional groups, culminating in the formation of a sulfonyl chloride . This suggests that the synthesis of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride could also involve similar strategies, with careful selection of starting materials and reaction conditions to introduce the bromo and fluoro substituents at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be analyzed using spectroscopic techniques such as FTIR and FT-Raman, as well as computational methods like density functional theory (DFT). The paper on P-bromobenzene sulfonyl chloride provides a detailed vibrational assignment and analysis of the fundamental modes of the compound, which could be analogous to the vibrational modes expected for 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride . The molecular electrostatic potential (MEP) map and natural bond orbital (NBO) analysis can reveal the electron distribution and stability of the molecule, which are important for understanding its reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride are not detailed in the provided papers, the reactivity of sulfonyl chlorides, in general, can be inferred. Sulfonyl chlorides are typically reactive towards nucleophiles due to the presence of the electrophilic sulfur center, which can be utilized in various substitution reactions to synthesize sulfonamides, sulfones, and other sulfonate esters. The presence of bromo and fluoro substituents on the aromatic ring can further influence the reactivity, directing the nucleophilic attack to specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be deduced from the properties of similar compounds. For example, the FTIR and FT-Raman spectroscopic data provide information on the vibrational frequencies, which are related to the bond strengths and the molecular structure . The MEP and NBO analyses give insights into the electron density distribution and the stability of the molecule, which can affect its boiling point, melting point, solubility, and other physical properties. The presence of halogen atoms is likely to increase the density and molecular weight of the compound compared to its non-halogenated analogs.

Scientific Research Applications

1. Pharmaceutical Intermediate

  • Application Summary : “2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, the end product would be a pharmaceutical drug.

2. Ultraviolet Photodissociation Dynamics

  • Application Summary : A combined experimental and theoretical study on the ultraviolet photodissociation dynamics of a similar molecule, “1-bromo-2,6-difluorobenzene”, has been conducted . Photodissociation is the process by which a chemical compound is broken down by photons. It is the interaction of light with matter.
  • Method of Application : The study involved imaging the recoiling velocity distributions of photofragments . The measured recoiling angular distributions of the product varied significantly with the increasing photon energy .
  • Results or Outcomes : The study shed new light on the effect of symmetry breaking in the photodissociation dynamics of symmetric aryl halides, highlighting the multi-dimensional feature of excited state potential energy surfaces .

3. Preparation of Poly (aryl ether sulfonamide)s

  • Application Summary : A similar compound, “2,4-Difluorobenzenesulfonyl chloride”, may be used in the preparation of 2,4-difluoro- N, N -dimethylbenzenesulfonamide, a precursor for poly (aryl ether sulfonamide)s .

4. Synthesis of Benzoxathiazocine 1,1-dioxides

  • Application Summary : “2,6-Difluorobenzenesulfonyl chloride” may be used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds .

5. Preparation of Ametantrone

  • Application Summary : “2-Bromo-1,4-difluorobenzene” has been used in the preparation of 1,4-difluoroanthraquinone, a precursor to ametantrone .

6. Synthesis of Anti-HIV-1 Compounds

  • Application Summary : “2,4-Difluorobenzenesulfonyl chloride” may be used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .

Safety And Hazards

“2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride” is classified as a skin corrosive (Skin Corr. 1B) according to the GHS05 classification . It can cause severe skin burns and eye damage . The compound should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-bromo-4,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIILUAEZRJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381167
Record name 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzenesulfonyl chloride

CAS RN

351003-42-4
Record name 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluorobenzenesulfonyl chloride
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